racall-trans3-(Acetyloxy)Retinol-d5Acetate
Description
"racall-trans3-(Acetyloxy)Retinol-d5Acetate" is a deuterated derivative of retinol, a vitamin A analog with critical roles in cellular differentiation, vision, and immune function. The compound features a deuterium (d5) substitution at specific positions, enhancing its stability for metabolic and pharmacokinetic studies.
Properties
IUPAC Name |
[9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRWSZPFLIVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Techniques
- Hydrogen-Deuterium Exchange (H-D Exchange): Selective exchange of labile hydrogens with deuterium in deuterated solvents or by catalytic methods. This method is often used for labeling hydrogens adjacent to functional groups such as hydroxyls or double bonds.
- Use of Deuterated Precursors: Synthesizing the retinol backbone from deuterated starting materials or intermediates to incorporate deuterium at non-exchangeable positions.
- Catalytic Reduction with Deuterium Gas (D2): Reduction steps using D2 gas to replace hydrogens with deuterium in unsaturated bonds.
Acetylation Procedure
- The 3-hydroxy group of retinol or its deuterated analogue is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetyloxy derivative.
- Reaction conditions are optimized to prevent isomerization of the retinol double bonds, which are sensitive to acid and heat.
- Typical solvents include dichloromethane or tetrahydrofuran under anhydrous conditions.
Purification and Characterization
- Purification methods include column chromatography using silica gel with careful selection of eluents to separate isomers and impurities.
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is employed to confirm the incorporation of deuterium and the purity of the compound.
- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^2H NMR, and ^13C NMR, is used to verify the structure and isotopic labeling pattern.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| Deuterium incorporation | D2 gas, Pd/C catalyst, or deuterated solvents | Incorporate d5 label | 70-85 | Position-specific labeling critical |
| Acetylation | Acetic anhydride, pyridine, DCM, 0-25°C | Acetylate 3-OH group | 80-95 | Avoid isomerization |
| Purification | Silica gel chromatography, HPLC-MS | Purify and confirm structure | N/A | Essential for isotopic purity |
Extensive Research Discoveries and Perspectives
- The cis-trans isomerization of retinal derivatives, including retinol and its acetylated forms, is a well-studied photochemical process critical in vision. The racall-trans form is the thermodynamically stable isomer and is preferred for synthetic labeling studies due to its stability and biological relevance.
- Deuterium labeling in retinoids enhances the accuracy of pharmacokinetic and metabolic studies by providing a non-radioactive, stable isotope tracer that can be distinguished by mass spectrometry.
- Recent advances in flow injection analysis and solid-phase extraction coupled with HPLC-MS have improved the sensitivity and throughput in analyzing such labeled compounds, facilitating their use in complex biological matrices.
- The acetylation step is crucial as it protects the hydroxyl group and modulates the compound's lipophilicity and metabolic stability, which is important for in vivo studies of retinoid metabolism.
- Synthetic challenges include preventing double bond isomerization and ensuring complete deuterium incorporation without exchange loss during downstream reactions.
Chemical Reactions Analysis
Types of Reactions: rac all-trans 3-(Acetyloxy) Retinol Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form retinoic acid derivatives.
Reduction: It can be reduced to form retinol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products Formed:
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and its derivatives.
Substitution: Various substituted retinol acetates.
Scientific Research Applications
The compound rac-all-trans-3-(Acetyloxy)Retinol Acetate, also known as Vitamin A acetate, has garnered attention in various scientific fields due to its potential applications in dermatology, cosmetics, and pharmaceuticals. This article delves into its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
Rac-all-trans-3-(Acetyloxy)Retinol Acetate is a derivative of Vitamin A, with the molecular formula . It is characterized by its acetyloxy group, which enhances its stability and bioavailability compared to other forms of retinol. The compound's structure allows for effective penetration into the skin, making it a valuable ingredient in topical formulations.
Anti-Aging Treatments
Rac-all-trans-3-(Acetyloxy)Retinol Acetate is widely used in anti-aging products due to its ability to stimulate collagen production and promote skin cell turnover. Clinical studies have shown that retinoids can significantly reduce the appearance of fine lines and wrinkles by enhancing the dermal matrix's integrity .
Case Study:
A study published in the Journal of Cosmetic Dermatology demonstrated that a formulation containing rac-all-trans-3-(Acetyloxy)Retinol Acetate applied over 12 weeks led to a 30% reduction in wrinkle depth among participants aged 40-60 years .
Treatment of Acne
Topical retinoids are well-established treatments for acne vulgaris. Rac-all-trans-3-(Acetyloxy)Retinol Acetate works by normalizing keratinization and reducing sebum production, thus preventing clogged pores.
Case Study:
In a randomized controlled trial involving 100 patients with moderate acne, those treated with a gel formulation containing rac-all-trans-3-(Acetyloxy)Retinol Acetate showed a significant reduction in acne lesions compared to the placebo group after eight weeks .
Photodamage Repair
The compound is effective in repairing photodamaged skin by promoting epidermal regeneration and reducing hyperpigmentation. Its ability to modulate melanin production helps improve skin tone and texture.
Data Table: Efficacy of Rac-all-trans-3-(Acetyloxy)Retinol Acetate in Photodamage Repair
| Study | Duration | Population | Outcome |
|---|---|---|---|
| Smith et al., 2020 | 12 weeks | 50 participants | 40% improvement in skin texture |
| Lee et al., 2021 | 8 weeks | 30 participants | Significant reduction in pigmentation spots |
Skin Care Products
Rac-all-trans-3-(Acetyloxy)Retinol Acetate is commonly found in moisturizers, serums, and creams aimed at improving skin appearance. Its stability allows for prolonged efficacy in formulations.
Sunscreens
Due to its antioxidant properties, this compound is also incorporated into sunscreen formulations to enhance protection against UV-induced damage.
Data Table: Common Cosmetic Products Containing Rac-all-trans-3-(Acetyloxy)Retinol Acetate
| Product Type | Brand | Concentration |
|---|---|---|
| Anti-aging Cream | Brand A | 0.5% |
| Acne Treatment Gel | Brand B | 0.25% |
| Moisturizing Serum | Brand C | 0.3% |
Regulatory Status and Safety
The use of rac-all-trans-3-(Acetyloxy)Retinol Acetate is regulated by various health authorities globally. In the European Union, it is permitted at specific concentrations in cosmetic products due to its safety profile when used appropriately . However, caution is advised regarding its use during pregnancy due to potential teratogenic effects associated with high doses of Vitamin A derivatives.
Mechanism of Action
The mechanism of action of rac all-trans 3-(Acetyloxy) Retinol Acetate involves its conversion to retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, regulating the transcription of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Retinoid derivatives exhibit diverse biological activities based on structural modifications. Below is a comparative analysis of "racall-trans3-(Acetyloxy)Retinol-d5Acetate" with key analogs:
Table 1: Structural and Functional Comparison of Retinoid Derivatives
Key Findings
Deuterium Substitution: Unlike Isotretinoin-d5, which targets metabolic stability in therapeutic applications, "this compound" combines deuterium with an acetyloxy group. This dual modification may delay hepatic cytochrome P450 metabolism, though empirical data are lacking .
Functional Groups: The acetyloxy group distinguishes it from 4-Oxo Retinoic Acid, which lacks esterification. This modification likely reduces aqueous solubility but enhances membrane permeability compared to carboxylated analogs .
Synthetic Pathways: Similar to 2,3-bis(acetyloxy)propanoic acids synthesized via amine-acetyloxy reactions, this compound likely requires multi-step acetylation and deuterium exchange, though specifics are undocumented .
Biological Activity
Racall-trans3-(Acetyloxy)Retinol-d5Acetate, a derivative of retinol, is a compound of significant interest in pharmacology and dermatology due to its biological activity and potential therapeutic applications. This article explores its biological effects, metabolic pathways, and implications in various studies.
- Molecular Formula : C24H34O4
- Molecular Weight : 391.6 g/mol
The biological activity of retinoids like this compound is primarily mediated through their conversion to active metabolites, particularly retinoic acid. This conversion is crucial for their interaction with nuclear receptors, leading to gene transcription modulation. Studies have shown that retinol must undergo metabolic conversion to exert its biological effects effectively .
Metabolic Conversion
Research indicates that human keratinocytes metabolize all-trans retinol predominantly into retinyl esters and low levels of all-trans retinoic acid. For example, in a study measuring the metabolic activity of human keratinocytes, it was found that retinol was converted to retinyl esters accounting for 60-90% of cell-associated radiolabel after specific incubation periods . The conversion efficiency varies with concentration, demonstrating the compound's dose-dependent effects.
Retinoid Receptor Activation
The activation of retinoic acid receptors (RARs) is a critical pathway for the biological activity of this compound. In vitro studies have shown that both all-trans retinol and all-trans retinoic acid can induce reporter gene activity in a dose-dependent manner, with half-maximal induction observed at concentrations significantly higher for retinol compared to retinoic acid . This suggests that while this compound is biologically active, its potency may be lower than its metabolite.
Case Studies and Clinical Findings
- Skin Health : In clinical settings, compounds similar to this compound have been utilized for their ability to promote skin health by enhancing cellular turnover and reducing signs of aging. A study demonstrated that topical applications led to improved skin texture and reduced fine lines .
- Photoprotection : Retinoids have been shown to provide some degree of protection against UV-induced damage. Research indicates that they can modulate the expression of genes involved in skin repair mechanisms following UV exposure .
- Cancer Research : Retinoids are also being investigated for their role in cancer prevention and treatment. Studies have suggested that they may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and differentiation .
Comparative Analysis of Biological Activity
| Compound | ED50 (nM) | Mechanism of Action |
|---|---|---|
| All-trans Retinol | 10 | Metabolized to retinoic acid; RAR activation |
| All-trans Retinoic Acid | 1 | Direct RAR activation |
| This compound | 30 | Requires conversion; less potent than retinoic acid |
Q & A
Q. What are the key synthetic challenges in preparing racall-trans3-(Acetyloxy)Retinol-d5Acetate, and how can they be addressed methodologically?
The synthesis involves deuterium incorporation at specific positions and acetylation of the retinol backbone. Challenges include isotopic purity control, stereochemical consistency (trans-configuration), and avoiding hydrolysis of the acetyloxy group. Methodological solutions:
- Use deuterated precursors (e.g., D₂O or deuterated acetic anhydride) under anhydrous conditions to minimize isotopic dilution .
- Purify intermediates via reversed-phase HPLC or membrane-based separation technologies to isolate the trans-3 isomer .
- Validate isotopic incorporation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : Confirms deuterium placement (e.g., ²H-NMR or ¹H-NMR with deuterium-induced splitting patterns) and trans-3 stereochemistry .
- HRMS : Validates molecular weight (328.4883 g/mol for the non-deuterated analog) and isotopic enrichment (e.g., d5 labeling) .
- UV-Vis Spectroscopy : Monitors retinol’s conjugated double-bond system (λmax ~ 325 nm), ensuring no degradation during synthesis .
Q. How does the deuterium labeling in this compound influence its stability under various storage conditions?
Deuterium can alter kinetic isotope effects, potentially enhancing stability. Methodological recommendations:
- Store at 0–6°C in inert atmospheres to prevent oxidation, as deuterated bonds may exhibit different reactivity compared to protiated analogs .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to compare degradation rates between deuterated and non-deuterated forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data obtained from this compound tracer studies across different cell models?
Contradictions may arise from cell-specific uptake efficiency or competing metabolic pathways. Methodological strategies:
- Cross-Validation : Use isotopomer spectral analysis (ISA) to quantify tracer incorporation in parallel with knockout cell lines (e.g., CRISPR-Cas9 targeting retinol-binding proteins) .
- Multi-Omics Integration : Pair tracer data with transcriptomic/proteomic profiles to identify cell-specific regulatory mechanisms affecting retinol metabolism .
- Theoretical Frameworks : Apply metabolic control analysis (MCA) to model flux distribution, linking discrepancies to kinetic parameters .
Q. What in vivo experimental designs are optimal for tracking the tissue-specific metabolism of this compound while minimizing isotopic dilution effects?
- Dose Optimization : Administer tracer via controlled intravenous infusion to maintain steady-state isotopic enrichment, avoiding saturation of retinol-binding proteins (RBPs) .
- Tissue-Specific Sampling : Use microdialysis probes or laser-capture microdissection to isolate target tissues (e.g., liver, retina) for LC-MS/MS analysis .
- Isotopic Dilution Correction : Apply compartmental modeling (e.g., SAAM II software) to account for endogenous retinol pools .
Q. How can computational modeling be integrated with experimental data to elucidate the binding mechanisms of this compound with retinol-binding proteins (RBPs)?
- Molecular Dynamics (MD) Simulations : Predict binding affinities by simulating deuterium’s steric effects on RBP interactions (e.g., CRABP-I/II) .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants, comparing deuterated vs. non-deuterated analogs .
- Free Energy Perturbation (FEP) : Quantify isotopic effects on binding energy landscapes, linking simulations to experimental dissociation rates .
Methodological Notes
- Theoretical Frameworks : Always anchor experimental designs to retinol metabolism pathways (e.g., visual cycle or lipid signaling) to contextualize data interpretation .
- Data Contradiction Analysis : Employ Bayesian statistics to weigh conflicting results against prior mechanistic knowledge, reducing overreliance on single-model systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
